molecular formula C19H29Cl2NO B016842 N-(3,4-Dichlorobenzyl)dodecanamide CAS No. 102366-72-3

N-(3,4-Dichlorobenzyl)dodecanamide

Cat. No. B016842
M. Wt: 358.3 g/mol
InChI Key: ZOZRRGJVMWHTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dichlorobenzyl)dodecanamide, also known as N,N-dimethyl-3,4-dichlorobenzylamine, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N-(3,4-Dichlorobenzyl)dodecanamide is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. It has been shown to have a broad spectrum of activity against a variety of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents.

Biochemical And Physiological Effects

N-(3,4-Dichlorobenzyl)dodecanamide has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. Additionally, it has been shown to have low levels of cytotoxicity and genotoxicity, making it a safe compound for use in lab experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3,4-Dichlorobenzyl)dodecanamide is its broad spectrum of activity against microorganisms, making it a versatile compound for use in lab experiments. Additionally, it has been shown to have minimal toxicity and low levels of cytotoxicity and genotoxicity, making it a safe compound for use in vitro. However, one limitation of N-(3,4-Dichlorobenzyl)dodecanamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-Dichlorobenzyl)dodecanamide. One potential area of research is the development of new antimicrobial agents based on the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-Dichlorobenzyl)dodecanamide and its potential applications in the field of nanotechnology. Finally, more research is needed to explore the potential therapeutic applications of N-(3,4-Dichlorobenzyl)dodecanamide in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of N-(3,4-Dichlorobenzyl)dodecanamide involves the reaction of 3,4-dichlorobenzylamine with dodecanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(3,4-Dichlorobenzyl)dodecanamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. Additionally, it has been shown to have potential applications in the field of nanotechnology, as it can be used to functionalize nanoparticles for targeted drug delivery.

properties

CAS RN

102366-72-3

Product Name

N-(3,4-Dichlorobenzyl)dodecanamide

Molecular Formula

C19H29Cl2NO

Molecular Weight

358.3 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]dodecanamide

InChI

InChI=1S/C19H29Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-19(23)22-15-16-12-13-17(20)18(21)14-16/h12-14H,2-11,15H2,1H3,(H,22,23)

InChI Key

ZOZRRGJVMWHTIA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl

Other CAS RN

102366-72-3

synonyms

N-[(3,4-dichlorophenyl)methyl]dodecanamide

Origin of Product

United States

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